molecular formula C21H19ClFN3O2S B2587854 2-{[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1021264-54-9

2-{[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2587854
CAS No.: 1021264-54-9
M. Wt: 431.91
InChI Key: JLOHJEUMGYJXOU-UHFFFAOYSA-N
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Description

2-{[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a combination of oxazole, sulfanyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.

    Attachment of the Piperazine Moiety: The piperazine ring is attached via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the piperazine moiety, potentially altering the compound’s properties.

    Substitution: Both the chlorophenyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the oxazole or piperazine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.

    Materials Science: It could be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can serve as a tool for studying biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxazole and piperazine moieties could facilitate binding to these targets, while the sulfanyl group may participate in redox reactions or form covalent bonds.

Comparison with Similar Compounds

Similar Compounds

    2-{[5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-YL]Sulfanyl}-1-(Substituted Phenyl)Ethanones: These compounds share the sulfanyl and ethanone moieties but differ in the heterocyclic ring structure.

    5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: These compounds have a similar chlorophenyl group but feature a thiadiazole ring instead of oxazole.

Uniqueness

The unique combination of oxazole, sulfanyl, and piperazine moieties in 2-{[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one distinguishes it from other compounds. This structure may confer specific properties such as enhanced binding affinity to biological targets or unique electronic characteristics.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2S/c22-16-3-1-15(2-4-16)19-13-24-21(28-19)29-14-20(27)26-11-9-25(10-12-26)18-7-5-17(23)6-8-18/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOHJEUMGYJXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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